REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([CH2:13][NH2:14])[CH2:4][C:5]([NH2:12])([C:9]([OH:11])=[O:10])[CH:6]([F:8])[F:7].O.[ClH:16]>C1COCC1>[OH2:10].[ClH:16].[F:7][CH:6]([F:8])[C@@:5]([C:9]([OH:11])=[O:10])([CH2:4][CH2:3][CH2:13][NH2:14])[NH2:12] |f:0.1,2.3.4,6.7.8|
|
Name
|
three
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
the nitrogen inlet was replaced with chlorodifluoromethane gas tube
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
by quenching with water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with MDC twice
|
Type
|
CONCENTRATION
|
Details
|
The water layer was concentrated
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
CUSTOM
|
Details
|
The crystallized inorganic material was removed
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting aqueous layer was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ethanol
|
Type
|
TEMPERATURE
|
Details
|
chilled again
|
Type
|
CUSTOM
|
Details
|
to remove any inorganic material
|
Type
|
CUSTOM
|
Details
|
further purified by water-acetone
|
Type
|
CUSTOM
|
Details
|
to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O.Cl.FC([C@](N)(CCCN)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([CH2:13][NH2:14])[CH2:4][C:5]([NH2:12])([C:9]([OH:11])=[O:10])[CH:6]([F:8])[F:7].O.[ClH:16]>C1COCC1>[OH2:10].[ClH:16].[F:7][CH:6]([F:8])[C@@:5]([C:9]([OH:11])=[O:10])([CH2:4][CH2:3][CH2:13][NH2:14])[NH2:12] |f:0.1,2.3.4,6.7.8|
|
Name
|
three
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
the nitrogen inlet was replaced with chlorodifluoromethane gas tube
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
by quenching with water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with MDC twice
|
Type
|
CONCENTRATION
|
Details
|
The water layer was concentrated
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
CUSTOM
|
Details
|
The crystallized inorganic material was removed
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting aqueous layer was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ethanol
|
Type
|
TEMPERATURE
|
Details
|
chilled again
|
Type
|
CUSTOM
|
Details
|
to remove any inorganic material
|
Type
|
CUSTOM
|
Details
|
further purified by water-acetone
|
Type
|
CUSTOM
|
Details
|
to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O.Cl.FC([C@](N)(CCCN)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |